molecular formula C7H5ClF8O2 B3105880 Ethyl 5-chlorooctafluoropentanoate CAS No. 1555-27-7

Ethyl 5-chlorooctafluoropentanoate

Cat. No.: B3105880
CAS No.: 1555-27-7
M. Wt: 308.55 g/mol
InChI Key: AYHZELRABRATAC-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve various methods, such as condensation reactions, substitution reactions, or other organic chemistry techniques .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reagents, conditions, and mechanisms of these reactions .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can be determined using various experimental techniques .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl compounds, including those with chloro and fluoro groups, are frequently investigated for their potential in synthesizing new molecules with valuable properties. For instance, ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates demonstrate hydrogen-bonded supramolecular structures, highlighting their significance in developing pharmaceuticals and materials with specific molecular interactions (Costa et al., 2007).

Biomass Conversion to Value-added Feedstocks

Fluorochemicals play a critical role in transforming biomass into valuable chemical feedstocks. The high-yield conversion of plant biomass into key compounds like 5-(hydroxymethyl)furfural and levulinic acid demonstrates the utility of related chemical processes in sustainable production and the organic materials industry (Mascal & Nikitin, 2010).

Electrophiles Incorporation into Biomass-derived Molecules

The electrochemical reduction of derivatives, such as 5-(chloromethyl)furfural, to produce biobased platform molecules showcases the innovative use of fluorochemicals in enhancing biomass derivative scope. Such processes are essential for the development of green chemistry and sustainable industrial practices (Ling et al., 2022).

Enhancing Energy Storage Solutions

Ethyl 3,3,3-trifluoropropanoate, as an additive, significantly improves the cycling performance of LiMn2O4 cathodes in lithium-ion batteries, especially at elevated temperatures. This application underscores the importance of fluorochemicals in advancing energy storage technologies and addressing the challenges associated with high-temperature operations (Huang et al., 2016).

Catalytic Transfer Hydrogenation

Catalytic processes involving fluorochemicals, such as the transfer hydrogenation of biomass-derived 5-hydroxymethylfurfural into dihydroxymethylfuran, highlight the role of these chemicals in creating efficient pathways for biomass utilization. These processes are pivotal in the synthesis of biofuels and biodegradable materials, contributing to the circular economy and reducing reliance on fossil fuels (Hu et al., 2018).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard information typically comes from material safety data sheets (MSDS). This includes information on toxicity, flammability, environmental impact, and safe handling procedures .

Properties

IUPAC Name

ethyl 5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF8O2/c1-2-18-3(17)4(9,10)5(11,12)6(13,14)7(8,15)16/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHZELRABRATAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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